molecular formula C13H16ClF2N3 B15114999 N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15114999
M. Wt: 287.73 g/mol
InChI Key: SSGGQPORRPJISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with ethyl and methyl groups, and a difluorophenylmethyl group

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-3-18-13(4-9(2)17-18)16-8-10-5-11(14)7-12(15)6-10;/h4-7,16H,3,8H2,1-2H3;1H

InChI Key

SSGGQPORRPJISE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with 2-ethyl-5-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide
  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluorophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H16ClF2N3\text{C}_{13}\text{H}_{16}\text{ClF}_{2}\text{N}_{3} and a molecular weight of 287.73 g/mol. Its structure features a pyrazole ring with an ethyl group, a methyl group, and a difluorophenyl substituent, which enhances its chemical stability and biological activity .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

2. Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory activity in several studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it exhibited reduced edema in carrageenan-induced inflammation tests, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antitumor Activity

This compound has also been evaluated for its antitumor properties. Preliminary studies indicate that it may inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) pathway. This suggests potential applications in cancer treatment, particularly for tumors with specific genetic mutations .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in disease pathways, including cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses .
  • Receptor Modulation : It is believed to modulate receptor activity related to neurotransmission and inflammation, enhancing its therapeutic potential .

Case Studies and Research Findings

Several case studies highlight the compound's potential applications:

  • Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in mice using the acetic acid-induced writhing test. The results indicated a significant reduction in pain compared to control groups .
  • Antimicrobial Efficacy : Another study tested the compound against multiple bacterial strains and demonstrated effective inhibition at concentrations as low as 10 µg/mL, comparable to standard antibiotics .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
N-(4-fluorobenzyl)-1-methylpyrazoleC11H10FN3Contains a fluorobenzyl group instead of difluoro
1-Ethyl-3-methylpyrazoleC6H11N3Simpler structure without difluorobenzyl group
4-AminoantipyrineC11H12N4ODifferent functional groups; used as an analgesic

The presence of the difluorophenyl group in this compound significantly enhances its biological activity compared to other pyrazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.